molecular formula C23H26FN3O3 B5240429 1-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]-4-(2-fluorophenoxy)piperidine

1-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]-4-(2-fluorophenoxy)piperidine

Cat. No.: B5240429
M. Wt: 411.5 g/mol
InChI Key: HFOVCVINWCTJBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]-4-(2-fluorophenoxy)piperidine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]-4-(2-fluorophenoxy)piperidine typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.

    Attachment of the dimethoxyphenyl group:

    Formation of the piperidine ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.

    Introduction of the fluorophenoxy group: This step involves the nucleophilic substitution reaction where the fluorophenoxy group is attached to the piperidine ring.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, utilizing catalysts and controlled reaction conditions to streamline the process.

Chemical Reactions Analysis

1-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]-4-(2-fluorophenoxy)piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions would depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]-4-(2-fluorophenoxy)piperidine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biological Studies: It may be used in biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: The compound could be explored for its use in the synthesis of other complex molecules or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]-4-(2-fluorophenoxy)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its application, such as its use in medicinal chemistry or biological studies.

Comparison with Similar Compounds

When compared to similar compounds, 1-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]-4-(2-fluorophenoxy)piperidine stands out due to its unique combination of functional groups and structural features. Similar compounds may include:

    Other pyrazole derivatives: Compounds with a pyrazole ring but different substituents.

    Piperidine derivatives: Compounds with a piperidine ring but varying functional groups.

    Fluorophenoxy compounds: Molecules containing the fluorophenoxy group but different core structures.

The uniqueness of this compound lies in its specific arrangement of these groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]-4-(2-fluorophenoxy)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O3/c1-28-18-7-8-19(22(13-18)29-2)23-16(14-25-26-23)15-27-11-9-17(10-12-27)30-21-6-4-3-5-20(21)24/h3-8,13-14,17H,9-12,15H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOVCVINWCTJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=NN2)CN3CCC(CC3)OC4=CC=CC=C4F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.